molecular formula C19H20FN3O4 B5533542 (3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B5533542
M. Wt: 373.4 g/mol
InChI Key: KJGFSHQLFCRZJR-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives, including compounds with structural similarities to the one , are widely studied for their diverse biological activities and chemical properties. These compounds form the basis of several antibacterial, anticancer, and other pharmacologically active agents. The interest in such compounds often revolves around their synthesis, structural elucidation, and the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of related compounds involves condensation reactions, cyclization processes, and functional group transformations, as seen in the preparation of various antibacterial agents (Egawa et al., 1984) and other pyrimidine analogs (Wagner et al., 1993; Stefancich et al., 1985). These methodologies highlight the synthetic approaches that could be applicable to the target compound, emphasizing the importance of precise conditions to achieve selectivity and yield optimization.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical methods allow for the detailed elucidation of the compound's framework, including stereochemistry, functional groups, and molecular conformation. Studies on similar compounds (Ji, 2006; Orozco et al., 2009) demonstrate the application of these techniques in understanding the structural intricacies of pyrimidine-based molecules.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and various reagents. These reactions are crucial for further modifications of the compound, enabling the introduction of new functional groups or the formation of cyclic structures (Madhav et al., 1980; Mickevičius et al., 2009). The chemical properties of these compounds are significantly influenced by their molecular structure, impacting their stability, reactivity, and interaction with biological targets.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. For example, hydrogen bonding and π-π interactions can lead to the formation of supramolecular structures (Cheng et al., 2011), affecting the compound's solubility and crystalline form. These properties are critical for the compound's application, influencing its behavior in biological systems and its formulation for potential uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of pyrimidine derivatives depend on their functional groups and overall molecular structure. These properties determine the compound's reactivity, its interaction with other molecules, and its stability under various conditions. Understanding these chemical properties is essential for predicting the behavior of the compound in synthetic reactions and its potential biological activity.

References

properties

IUPAC Name

(3S,4R)-1-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-11-6-12(2)23(19(27)21-11)10-17(24)22-8-15(16(9-22)18(25)26)13-4-3-5-14(20)7-13/h3-7,15-16H,8-10H2,1-2H3,(H,25,26)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGFSHQLFCRZJR-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=O)N1CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.